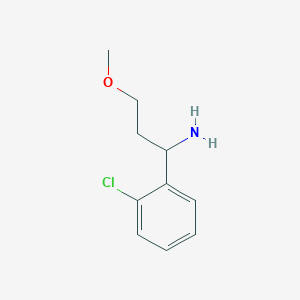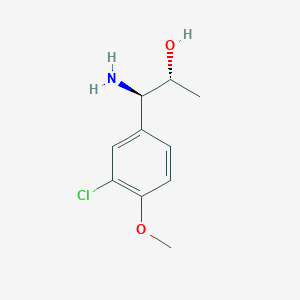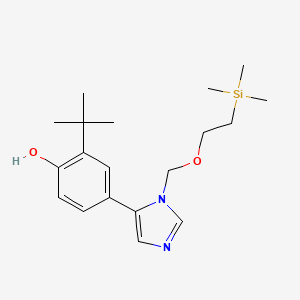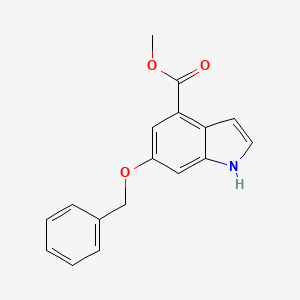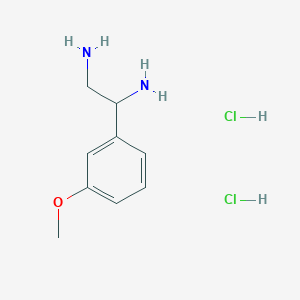
(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with halogen substituents, makes it an interesting molecule for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluorobenzene.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including halogenation and nucleophilic substitution.
Chiral Resolution: The chiral centers are introduced using chiral catalysts or resolving agents to obtain the desired stereochemistry.
Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand for various biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the halogen substituents may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)butan-2-OL
Uniqueness
Compared to similar compounds, (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL may exhibit unique properties due to the specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C9H10BrF2NO |
|---|---|
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1 |
Clave InChI |
MFAKSCMQXMQSKT-ALFREKQPSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=C(C=C(C=C1F)Br)F)N)O |
SMILES canónico |
CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


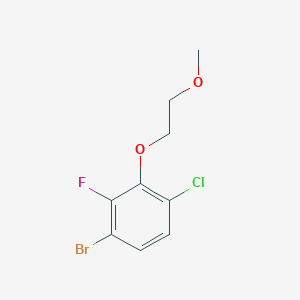
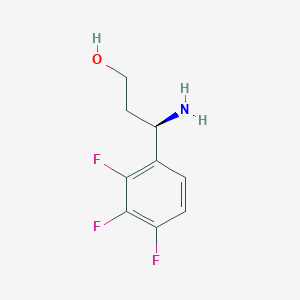

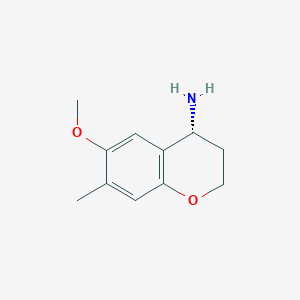
![(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)

